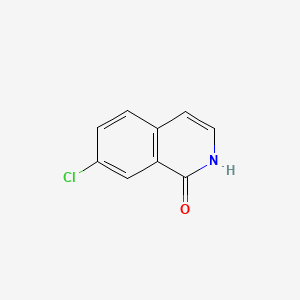

7-Chloroisoquinolin-1-ol

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

7-chloro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWUCOQGBXQHOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CNC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50434098 | |

| Record name | 7-chloroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-74-7 | |

| Record name | 7-Chloro-1(2H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24188-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloroisoquinolin-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50434098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroisoquinolin-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Isoquinoline Heterocycles in Chemical and Biological Sciences

Isoquinoline (B145761) is a heterocyclic aromatic organic compound, structurally defined by a benzene (B151609) ring fused to a pyridine (B92270) ring. numberanalytics.comwikipedia.org This fundamental structure is the parent of a large class of compounds, many of which are found in nature as alkaloids in various plants. numberanalytics.comnih.gov The isoquinoline framework is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to a variety of biological targets. nih.gov This versatility has led to the development of numerous isoquinoline-based compounds with a broad spectrum of pharmacological activities. nih.gov

The applications of isoquinoline derivatives are diverse, spanning pharmaceuticals, agrochemicals, and materials science. numberanalytics.com In medicine, they have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govontosight.aiontosight.ai The ability to modify the isoquinoline core at various positions allows for the fine-tuning of its biological and chemical properties, making it a highly adaptable template for drug discovery. numberanalytics.comnih.gov Beyond medicine, isoquinolines are used in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.org

An Overview of 7 Chloroisoquinolin 1 Ol S Role in Contemporary Research

Established Synthetic Pathways to this compound

Traditional methods for isoquinoline synthesis often rely on multi-step sequences involving condensation and cyclization reactions under strong acidic conditions.

The Pomerantz-Fritsch reaction is a classic method for synthesizing isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgwikipedia.org The process typically occurs in two stages. First, a benzaldehyde (B42025) derivative condenses with a 2,2-dialkoxyethylamine to form a Schiff base intermediate (a benzalaminoacetal). wikipedia.orgquimicaorganica.org In the second stage, treatment with a strong acid, such as sulfuric acid, promotes intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol molecules to yield the aromatic isoquinoline ring system. organicreactions.orgwikipedia.org

To produce a 7-chloro-substituted isoquinoline via this pathway, the logical starting material would be a 4-chlorobenzaldehyde. The reaction sequence is outlined below:

| Step | Description | Reactants | Product |

| 1 | Condensation | 4-Chlorobenzaldehyde, 2,2-diethoxyethylamine | N-(4-chlorobenzylidene)-2,2-diethoxyethan-1-amine |

| 2 | Cyclization & Aromatization | N-(4-chlorobenzylidene)-2,2-diethoxyethan-1-amine, H₂SO₄ | 7-Chloroisoquinoline |

This interactive table outlines the general steps of the Pomerantz-Fritsch synthesis adapted for a 7-chloro substituted product.

The yields of the Pomerantz-Fritsch reaction can vary widely, and the harsh acidic conditions can limit its application with sensitive functional groups. organicreactions.org The final conversion to this compound would require a subsequent oxidation or hydroxylation step at the C1 position, as the Pomerantz-Fritsch reaction directly yields the isoquinoline core.

The Curtius rearrangement is a versatile reaction that transforms an acyl azide (B81097) into an isocyanate through thermal or photochemical decomposition, with the loss of nitrogen gas. wikipedia.orgorgoreview.com This reaction is known for proceeding with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov The resulting isocyanate is a key intermediate that can be trapped by various nucleophiles.

In the context of isoquinolone synthesis, a suitably substituted aromatic carboxylic acid can be converted into an acyl azide. This is often achieved by reacting the corresponding acyl chloride with sodium azide or by treating the carboxylic acid directly with diphenylphosphoryl azide (DPPA). orgoreview.comorganic-chemistry.org The subsequent rearrangement generates an isocyanate, which can then undergo an intramolecular electrophilic cyclization to form the lactam ring of the isoquinolone.

For the synthesis of this compound, a potential precursor would be 2-(4-chlorophenyl)acetic acid or a related derivative. The key steps are:

Acyl Azide Formation : The starting carboxylic acid is converted to an acyl azide.

Curtius Rearrangement : The acyl azide rearranges to an isocyanate.

Intramolecular Cyclization : The isocyanate undergoes cyclization to form the this compound.

This strategy has been employed in the synthesis of various medicinal agents and complex molecules due to its reliability and tolerance for diverse functional groups. nih.gov

Advanced and Green Synthesis Techniques

Modern synthetic chemistry has moved towards more efficient and environmentally benign methods, such as transition-metal-catalyzed C-H activation and redox-neutral processes.

Transition-metal-catalyzed C-H activation has become a powerful tool for constructing heterocyclic compounds like isoquinolones in an atom- and step-economical manner. sioc-journal.cnmdpi.com This approach typically involves the reaction of a benzamide (B126) derivative with an alkyne or alkene, where a directing group on the amide nitrogen guides the metal catalyst to activate an ortho C-H bond on the benzene (B151609) ring. sioc-journal.cnmdpi.com Subsequent annulation with the coupling partner forms the isoquinolone ring.

Various metal catalysts have been successfully employed for this transformation:

| Catalyst System | Directing Group | Coupling Partner | Key Features |

| Rhodium (Rh) | N-methoxy, Imidate | Alkenes, Alkynes, Vinyl Esters | High efficiency and regioselectivity. mdpi.comresearchgate.net |

| Ruthenium (Ru) | N-methoxy | Internal Alkynes | Recyclable catalytic systems in green solvents like PEG-400 have been developed. rsc.org |

| Cobalt (Co) | Picolinamide, N-Chloro | Alkynes, Alkenes | Utilizes less expensive, first-row transition metals. mdpi.comrsc.org |

| Palladium (Pd) | N-methoxy | 2,3-Allenoic Acid Esters | Provides access to 3,4-substituted isoquinolones. mdpi.com |

This interactive table summarizes different transition-metal catalytic systems used for isoquinolone synthesis.

These methods offer significant advantages over classical syntheses by avoiding pre-functionalized starting materials and often proceeding under milder conditions. sioc-journal.cn

A significant advancement in isoquinolone synthesis is the development of redox-neutral catalytic cycles. In these systems, an internal oxidant is incorporated into the starting material, eliminating the need for an external one. The use of N-chloroamides as substrates is a prime example of this strategy. acs.orgnih.gov

In a typical reaction, a Cp*Co(III) or Ru(II) catalyst facilitates the [4+2] annulation of an N-chlorobenzamide with an alkyne or an acetylene (B1199291) surrogate, such as vinyl acetate (B1210297). acs.orgresearchgate.net The N-Cl bond serves as the internal oxidant in the catalytic cycle. nih.govchemrxiv.org This process is highly efficient and can be performed at ambient temperatures. acs.orgchemrxiv.org

A plausible mechanism involves:

Generation of the active Co(III) catalyst.

Formation of a five-membered cobaltacyclic intermediate via C-H activation, directed by the amide. chemrxiv.org

Coordination and insertion of the coupling partner (e.g., vinyl acetate).

Reductive elimination to release the isoquinolone product and regenerate the catalyst.

This approach is notable for its operational simplicity, broad substrate scope, and high functional group tolerance. researchgate.netchemrxiv.org

The regioselective functionalization of aromatic and heteroaromatic rings is crucial for preparing complex substituted isoquinolones. Mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl (Turbo-Grignard) and TMP-based amides (e.g., TMPMgCl·LiCl), have emerged as exceptionally effective tools for this purpose. worktribe.comacs.org

These reagents exhibit enhanced kinetic activity compared to traditional Grignard or organolithium reagents, allowing for direct and selective metalation (magnesiation) of substrates under mild conditions. google.comgoogle.com For instance, the C4 and C8 positions of 7-chloroquinoline (B30040) can be selectively magnesiated and subsequently quenched with various electrophiles to introduce new functional groups. researchgate.net

Key advantages of this methodology include:

High Regioselectivity : The choice of the magnesium amide base can direct metalation to a specific position. acs.org

Excellent Functional Group Tolerance : Sensitive groups like esters or ketones are often tolerated. acs.org

Mild Reaction Conditions : Reactions can often be performed at or below room temperature. google.com

This strategy is highly valuable for preparing polysubstituted quinoline (B57606) and isoquinoline precursors, which can then be elaborated into target molecules like this compound. worktribe.comresearchgate.net

Industrial-Scale Production and Process Optimization

Methodologies that have demonstrated potential for large-scale applications in the synthesis of various isoquinolones include transition-metal-catalyzed reactions and classical cyclization strategies. These methods are often the focus of process optimization studies to enhance their industrial viability.

Transition-Metal-Catalyzed Annulation Reactions

Transition-metal catalysis, particularly with palladium and rhodium, has emerged as a powerful tool for the construction of the isoquinolone scaffold with high efficiency and regioselectivity. These methods are attractive for industrial applications due to their often milder reaction conditions and tolerance of a wide range of functional groups.

Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions, such as the Larock isoquinoline synthesis, represent a practical approach for creating 3,4-disubstituted isoquinolines. acs.org Optimization of these processes for industrial scale often involves the use of heterogeneous catalysts like Pd/C, which simplifies catalyst removal and recycling, thereby reducing costs. researchgate.net A key aspect of process optimization is the screening of ligands, bases, and solvents to achieve high yields and selectivity. For instance, a gram-scale synthesis of an axially chiral isoquinoline was achieved with high yield and enantioselectivity using a specific palladium acetate and Walphos ligand combination. acs.org

Rhodium-Catalyzed C-H Activation: Rhodium(III)-catalyzed C-H activation and annulation reactions provide a highly atom-economical route to isoquinolones. mdpi.comresearchgate.net These reactions can utilize readily available starting materials like benzamides and alkynes. researchgate.net For industrial applications, a significant advantage is the potential to use air or oxygen as the sole oxidant in an aqueous medium, which is both cost-effective and environmentally benign. researchgate.net The product can often precipitate directly from the aqueous solution, simplifying the workup procedure. researchgate.net Gram-scale synthesis has been successfully demonstrated for this methodology. mdpi.comresearchgate.net

The table below illustrates the optimization of reaction conditions for the Rh(III)-catalyzed synthesis of an isoquinolone derivative, highlighting the impact of the catalyst and solvent on the reaction yield.

| Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|

| [CpRhCl2]2 | Water | High | researchgate.net |

| [CpRh(MeCN)3]BF4/K2CO3 | Water | Not Specified | mdpi.com |

| Rh(III) | Organic Solvent | Moderate to Excellent | mdpi.com |

Classical Cyclization and Other Synthetic Routes

Traditional synthetic methods for isoquinolines, such as the Bichler-Napieralski and Pictet-Spengler syntheses, can also be adapted for industrial production. pharmaguideline.com These methods often involve the cyclization of a pre-formed intermediate.

Intramolecular Cyclization: The intramolecular cyclization of substrates like 2-alkynylbenzaldoximes offers another efficient route. thieme-connect.de Copper-catalyzed cyclization in water has been shown to be a green and high-yielding method, with successful gram-scale reactions reported. rsc.orgnih.gov The choice of catalyst and reaction conditions is crucial for optimizing the yield and selectivity of the desired isoquinolone or its N-oxide derivative. rsc.orgnih.gov

The following table summarizes the results of a gram-scale synthesis of an isoquinoline and its corresponding N-oxide via a copper-catalyzed intramolecular cyclization, demonstrating the method's scalability.

| Product | Scale (mmol) | Yield (%) | Reference |

|---|---|---|---|

| Isoquinoline Derivative | 10.0 | 94 | rsc.org |

| Isoquinoline N-oxide Derivative | 10.0 | 85 | rsc.org |

Multi-component Reactions: For increased efficiency, one-pot, multi-component reactions are highly desirable in an industrial setting as they reduce the number of unit operations. A palladium-catalyzed, microwave-assisted, one-pot reaction has been developed for the synthesis of certain isoquinolines. researchgate.net

Process Optimization Considerations

The optimization of any chosen synthetic route for industrial scale-up involves a detailed study of various parameters:

Catalyst Loading and Recycling: Minimizing the amount of expensive transition metal catalyst is a key economic driver. Developing methods for catalyst recycling, such as using heterogeneous catalysts or implementing specific recovery protocols, is crucial. researchgate.net

Solvent Selection: The choice of solvent impacts reaction rates, yields, and product purity. From a green chemistry perspective, water is an ideal solvent. researchgate.netrsc.orgnih.gov However, the solubility of reactants and the ease of product isolation must also be considered.

Temperature and Pressure: Optimizing reaction temperature and pressure can lead to shorter reaction times, higher yields, and reduced energy consumption.

Downstream Processing: The purification of the final product to meet required specifications is a critical step. This can involve crystallization, chromatography, or other techniques. The development of processes where the product precipitates from the reaction mixture can significantly simplify purification. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 7 Chloroisoquinolin 1 Ol

Nucleophilic Substitution Reactions of the Chlorine Moiety

The chlorine atom at the 7-position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, a class of reactions where an electron-rich species (a nucleophile) replaces a leaving group. wikipedia.orgencyclopedia.pub While direct nucleophilic aromatic substitution on aryl chlorides can be challenging compared to bromides or iodides, these reactions can be facilitated, particularly through transition metal-catalyzed cross-coupling reactions. wikipedia.orgencyclopedia.pubveerashaivacollege.orguci.edu

Common nucleophilic substitution reactions involving the chlorine moiety of 7-chloroisoquinolin-1-ol and related chloroisoquinolines include:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds. organic-chemistry.orgtcichemicals.comnih.gov It allows for the coupling of aryl halides, including chlorides, with a wide range of primary and secondary amines. organic-chemistry.orgnih.gov In the context of this compound, this reaction would introduce an amino group at the 7-position. The general mechanism involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aminated product and regenerate the palladium(0) catalyst. organic-chemistry.org The choice of ligand is crucial for the efficiency of this process, with bulky, electron-rich phosphine (B1218219) ligands like XPhos often being employed. tcichemicals.com

Suzuki Coupling: The Suzuki reaction is another palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organoboron compound with a halide. commonorganicchemistry.comuwindsor.ca For this compound, a Suzuki coupling with an aryl or vinyl boronic acid (or its ester) would lead to the formation of a new C-C bond at the 7-position. commonorganicchemistry.comnih.gov This reaction is valued for its mild conditions and tolerance of various functional groups. uwindsor.ca The catalytic cycle is similar to the Buchwald-Hartwig amination, involving oxidative addition, transmetalation with the boronic acid derivative, and reductive elimination. commonorganicchemistry.com

The following interactive table summarizes these key nucleophilic substitution reactions.

| Reaction Name | Catalyst/Reagents | Product Type |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | 7-Amino-isoquinolin-1-ol derivatives |

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Boronic acid/ester, Base (e.g., K₂CO₃) | 7-Aryl/vinyl-isoquinolin-1-ol derivatives |

Electrophilic Aromatic Substitution Patterns on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.comnptel.ac.in The regioselectivity of EAS is governed by the electronic effects of the substituents already present on the ring. mnstate.edulibretexts.org

In this compound, the directing effects of the chlorine atom, the hydroxyl/oxo group, and the nitrogen atom within the heterocyclic ring determine the position of substitution.

Common EAS Reactions:

Nitration: The introduction of a nitro group (–NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.comrsc.org For phenolic compounds, milder nitrating agents may be used to avoid oxidation and over-nitration. scispace.comresearchgate.net Given the activating nature of the hydroxyl group, nitration would be expected to occur at positions ortho or para to it, if available and not sterically hindered.

Halogenation: The introduction of another halogen atom (e.g., bromine or chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst. masterorganicchemistry.comlibretexts.org

The substitution pattern will be a result of the combined directing effects of the existing substituents.

Reactivity of the Hydroxyl and Carbonyl Tautomeric Forms

This compound exists in a tautomeric equilibrium between the enol form (this compound) and the more stable keto form (7-chloroisoquinolin-1(2H)-one). libretexts.orgvedantu.com This tautomerism significantly influences its reactivity. libretexts.orgmdpi.comresearchgate.net

Enol Form (this compound): The hydroxyl group is nucleophilic and can undergo reactions typical of phenols, such as O-alkylation and O-acylation. It is also acidic and can be deprotonated to form a phenoxide-like species.

Keto Form (7-Chloroisoquinolin-1(2H)-one): The carbonyl group is electrophilic and can be attacked by nucleophiles. The adjacent N-H group is weakly acidic. The presence of the carbonyl group makes the hydrogens on the adjacent carbon atoms (if any were aliphatic) weakly acidic. libretexts.org

The predominant tautomer in solution depends on factors like the solvent and the electronic nature of other substituents. mdpi.com For many related hydroxyquinolines and isoquinolines, the keto form is known to be the major tautomer. researchgate.net

Role of Halogen and Nitrogen Atoms in Chemical Reactivity

Chlorine Atom:

Inductive Effect: As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. studypug.com This deactivates the aromatic ring towards electrophilic attack. libretexts.org

Resonance Effect: Chlorine can donate a lone pair of electrons to the aromatic system via resonance, which directs incoming electrophiles to the ortho and para positions. libretexts.org

Leaving Group: The chlorine atom serves as a leaving group in nucleophilic substitution reactions, as discussed in section 3.1. uci.edu

Nitrogen Atom:

Basicity: The lone pair of electrons on the nitrogen atom makes it basic, allowing it to be protonated in acidic media. wikipedia.org The protonated form is strongly deactivating towards electrophilic substitution.

Nucleophilicity: The nitrogen atom itself can act as a nucleophile in certain reactions.

Influence on the Ring: The nitrogen atom is more electronegative than carbon and thus has an electron-withdrawing effect on the isoquinoline ring, particularly influencing the positions ortho and para to it. researchgate.net In computational studies of related chloroquine (B1663885) derivatives, the endocyclic nitrogen has been shown to be a coordination site for metal ions. nih.gov

Mechanistic Studies of this compound Reactions

Mechanistic studies, often employing a combination of experimental techniques and computational chemistry, provide a deeper understanding of the reaction pathways of this compound.

Computational Studies: Density Functional Theory (DFT) calculations can be used to model the structures of reactants, intermediates, and transition states, providing insights into reaction barriers and the relative stabilities of different isomers and tautomers. researchgate.netnih.govacs.org For instance, computational studies on related molecules like 1-chloroisoquinoline (B32320) have been used to investigate molecular structure, aromaticity, and chemical reactivity parameters. researchgate.net Such studies can also elucidate the electrostatic potential surface, indicating regions of high and low electron density, which are prone to electrophilic and nucleophilic attack, respectively. nih.gov

Kinetic Isotope Effect (KIE): In reactions involving the breaking of a C-H bond, such as some C-H activation/annulation reactions to form isoquinolones, measuring the KIE can help determine if this bond cleavage is part of the rate-determining step. acs.org A significant KIE value (typically >2) suggests that the C-H bond is broken in the slowest step of the reaction. acs.org

Reaction Intermediates: The general mechanism for electrophilic aromatic substitution proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq For nucleophilic aromatic substitution, the mechanism often involves the formation of a negatively charged Meisenheimer-like intermediate. masterorganicchemistry.com

Advanced Analytical Characterization Techniques for 7 Chloroisoquinolin 1 Ol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the chemical structure of 7-Chloroisoquinolin-1-ol by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the isoquinoline (B145761) ring, as well as the hydroxyl group. capot.comcapot.com Spin-spin splitting patterns can help to determine the connectivity of the protons in the molecule. physicsandmathstutor.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. In the case of this compound, distinct peaks would be observed for each of the nine carbon atoms in the isoquinoline core. The chemical shifts of the carbon atoms are also influenced by the substituents, with carbons bonded to the chlorine, nitrogen, and oxygen atoms showing characteristic downfield shifts. chemicalbook.comrsc.org DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH, CH₂, and CH₃ groups, although none of the latter are present in the parent molecule. libretexts.org

Table 1: Representative NMR Data for Isoquinoline Derivatives

| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons, specific shifts depend on substitution pattern. |

| ¹³C | 115 - 160 | Aromatic and heteroaromatic carbons. |

Note: Actual chemical shifts for this compound will be specific to its unique electronic environment.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wiley.com The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the molecule. wiley.comwikipedia.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group. openstax.orgsavemyexams.com Aromatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the isoquinoline ring system would be observed in the 1500-1680 cm⁻¹ region. libretexts.org The C-Cl stretching vibration would be found in the fingerprint region, typically below 800 cm⁻¹. savemyexams.com

Raman Spectroscopy: Raman spectroscopy provides information about the vibrational, rotational, and other low-frequency modes of a molecule. wikipedia.org It is particularly sensitive to non-polar bonds and can be used to identify the chemical structure and purity of this compound. horiba.comspectroscopyonline.com The technique can provide a distinct chemical fingerprint for the molecule, allowing for its rapid identification. horiba.com

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| C=C / C=N | Stretching | 1500-1680 |

| C-O | Stretching | 1050-1250 |

| C-Cl | Stretching | < 800 |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgresearchgate.net Molecules with conjugated π systems, such as this compound, exhibit characteristic UV-Vis spectra. libretexts.org The absorption maxima (λ_max) are indicative of the electronic structure of the molecule. du.edu.egbioglobax.com The isoquinoline core is a chromophore that absorbs strongly in the UV region. The presence of the chlorine atom and the hydroxyl group as substituents can cause shifts in the absorption bands. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is a powerful set of techniques used to separate and purify components of a mixture based on their differential distribution between a stationary and a mobile phase. operachem.comrroij.com

High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for separating, identifying, and quantifying compounds in a mixture. rroij.combiomedpharmajournal.org For this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase and a polar mobile phase. The retention time of the compound is a characteristic parameter under specific conditions (e.g., column type, mobile phase composition, flow rate, and temperature) and can be used for its identification. The purity of a sample can be assessed by the presence of a single major peak, with the area of the peak being proportional to the concentration of the compound. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for the separation and qualitative analysis of compounds. libretexts.orgsigmaaldrich.com A spot of a solution of this compound is applied to a TLC plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable mobile phase. imsa.edu The separation is based on the differential adsorption of the compound to the stationary phase and its solubility in the mobile phase. imsa.edu The position of the spot after development is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org The purity of the sample can be inferred from the presence of a single spot, and the technique is also useful for monitoring the progress of chemical reactions. operachem.comlibretexts.org

Table 3: Chromatographic Methods for this compound Analysis

| Technique | Principle | Key Parameters | Application |

| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. | Retention Time, Peak Area | Purity assessment, quantification, preparative separation. |

| TLC | Differential adsorption on a thin layer of adsorbent material. | Retention Factor (Rf) | Purity assessment, reaction monitoring, qualitative identification. operachem.comlibretexts.org |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable tool in the analysis of pharmaceutical compounds and related substances, including this compound. This hyphenated technique combines the potent separation capabilities of liquid chromatography with the sensitive and specific detection afforded by tandem mass spectrometry. synthinkchemicals.com This combination is particularly effective for identifying and quantifying trace-level impurities, which is essential for ensuring the purity and safety of pharmaceutical products. synthinkchemicals.com

The versatility of LC-MS allows for the analysis of a wide array of substances, making it a cornerstone in pharmaceutical and chemical manufacturing for monitoring the purity of raw materials, intermediates, and final products. resolvemass.ca In the context of drug development, LC-MS plays a pivotal role in the identification of lead compounds, their impurities, and degradation products. chimia.ch The high sensitivity of LC-MS enables the detection of impurities at extremely low concentrations, while its specificity, derived from the combination of chromatographic retention time and mass-to-charge ratio, allows for precise identification even in complex mixtures. resolvemass.cabiomedres.us

For isoquinoline derivatives, which are fundamental structures in many biologically active compounds, LC-MS/MS is applied for various analytical purposes. nih.govrsc.org This includes impurity profiling, stability testing, and formulation development, all of which are critical for drug safety and efficacy. synthinkchemicals.com The development of an MS-compatible LC method is often necessary, as many standard HPLC methods use non-volatile buffers that are incompatible with mass spectrometry. hpst.cz Such methods typically employ mobile phases like water/methanol or acetonitrile (B52724) with additives like formic acid. hpst.cznih.gov

A typical LC-MS/MS workflow for impurity profiling involves the initial separation of the sample by LC, followed by detection with a UV detector and subsequent analysis by the mass spectrometer. hpst.cz The mass spectrometer can be operated in full scan mode to detect all ions within a certain mass range or in a targeted mode like multiple reaction monitoring (MRM) for quantifying specific compounds with high selectivity and sensitivity. chimia.chca.gov In MRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. ca.gov This process significantly reduces background noise and enhances the signal for the analyte of interest.

A study on a related compound, 7-bromo-5-chloroquinolin-8-ol, demonstrated a sensitive and reliable LC-MS/MS method for its quantification in biological matrices. nih.govnih.gov The method utilized an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer operating in the positive ion MRM mode. nih.govnih.gov The transitions monitored were [M+H]+ from the precursor ion to a specific product ion. nih.govnih.gov This approach, with appropriate modifications for the specific properties of this compound, would be directly applicable for its analysis.

Challenges in LC-MS/MS analysis include matrix effects and ion suppression, which can be addressed through careful method optimization, advanced sample preparation techniques, and the use of appropriate internal standards. synthinkchemicals.com

Computational Predictions of Spectroscopic Parameters and Collision Cross Sections

Computational chemistry has emerged as a powerful complement to experimental analytical techniques, offering the ability to predict various molecular properties and spectroscopic parameters. mdpi.com These predictions can aid in the identification of unknown compounds, the interpretation of experimental data, and the understanding of molecular structure and reactivity.

For molecules like this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict spectroscopic parameters. rsc.orgresearchgate.net These calculations can provide insights into the vibrational frequencies (FT-IR and FT-Raman spectra), which can then be compared with experimental spectra for structural confirmation. researchgate.net Furthermore, computational methods can predict other properties like nuclear magnetic resonance (NMR) chemical shifts. rsc.org

A particularly valuable parameter that can be computationally predicted is the collision cross section (CCS). mdpi.com The CCS is a measure of the shape and size of an ion in the gas phase and is an important identifying characteristic in ion mobility-mass spectrometry (IM-MS). mdpi.com The integration of CCS prediction with LC-MS analysis adds another dimension of data, significantly enhancing the confidence in compound identification. waters.com

Machine learning models have been developed to predict CCS values for small molecules with a high degree of accuracy. nih.govgithub.com These models are trained on large datasets of experimentally determined CCS values and molecular descriptors. mdpi.comnih.gov The prediction of CCS values can be particularly useful in distinguishing between isomers, which have the same mass and can be difficult to differentiate by mass spectrometry alone. waters.com For a given elemental composition, multiple isomeric structures can exist, and comparing the experimentally measured CCS with predicted values for each isomer can help to identify the correct structure. waters.com

The accuracy of CCS prediction models depends on the diversity of the training dataset and the algorithms used. nih.gov Support vector machines (SVM) and graph neural networks are among the machine learning approaches that have shown remarkable performance in predicting CCS values for protonated and sodiated adducts of small molecules. nih.govgithub.com The median relative errors for such predictions can be as low as 1.50% for protonated molecules. nih.gov Even a low CCS error of 1% can significantly boost the specificity of compound identification when combined with accurate mass measurements. arxiv.org

The computational protocol for predicting spectroscopic parameters generally involves:

Structure Optimization: Obtaining the lowest energy conformation of the molecule using methods like molecular mechanics or quantum mechanics. github.com

Parameter Calculation: Using higher-level computational methods to calculate the desired spectroscopic parameters for the optimized structure. mdpi.com

Validation: Comparing the predicted parameters with experimental data where available to assess the accuracy of the computational model. arxiv.org

For this compound, predicting its CCS value would provide a valuable data point for its unambiguous identification in complex mixtures, especially when analyzing for potential impurities or metabolites.

Real-time Monitoring of Reaction Progress Using Advanced Analytical Instrumentation

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, ensuring product quality, and enhancing process safety. Advanced analytical instrumentation, particularly when coupled with in-situ probes, allows for the continuous tracking of reactant consumption and product formation.

For instance, in the synthesis of related heterocyclic compounds, high-throughput experimentation (HTE) combined with rapid analytical techniques has been instrumental in optimizing reaction conditions. acs.org This approach allows for the screening of various catalysts, solvents, and temperatures to identify the optimal conditions for yield and purity.

The synthesis of isoquinolone scaffolds, the core structure of this compound, has been achieved through methods like rhodium-catalyzed C-H activation. whiterose.ac.uk The progress of such reactions can be monitored by taking aliquots at different time intervals and analyzing them by LC-MS to determine the conversion of the starting material and the formation of the desired product and any byproducts.

Advanced analytical platforms can provide detailed information beyond simple conversion rates. For example, understanding the formation of impurities during the synthesis is critical. Impurity profiling at different stages of the reaction can help in identifying the sources of these impurities and modifying the reaction conditions to minimize their formation. chimia.ch

The development of robust real-time monitoring methods for the synthesis of this compound would involve:

Method Development: Establishing a rapid and reliable analytical method, likely based on UPLC-MS, that can separate and quantify the starting materials, intermediates, products, and potential impurities.

Sampling Interface: Implementing an automated or semi-automated system for sampling the reaction mixture without significantly perturbing the reaction.

Data Analysis: Utilizing software for real-time data processing and visualization to enable quick decision-making regarding the reaction progress.

By employing such advanced analytical instrumentation, the synthesis of this compound can be better understood and controlled, leading to a more efficient and robust manufacturing process.

Structure Activity Relationship Sar Studies and Medicinal Chemistry of 7 Chloroisoquinolin 1 Ol Derivatives

Design Principles for Novel Isoquinoline (B145761) Alkaloid Derivatives

The design of novel isoquinoline derivatives is often guided by several key principles aimed at enhancing therapeutic potential while minimizing undesirable effects. A primary strategy involves using naturally occurring isoquinoline alkaloids as a starting template. jrespharm.com These natural products provide well-investigated, potent scaffolds that can be chemically modified to improve their bioactivity, bioavailability, or toxicity profiles. jrespharm.com This semi-synthetic approach is often more efficient than complex and expensive total synthesis procedures. jrespharm.com

Structural simplification of complex natural products is another important design principle. mdpi.com By dissecting and simplifying the structure of a complex lead compound, researchers can identify the core pharmacophore responsible for its biological activity and design more synthetically accessible analogs. mdpi.com

In recent years, computational methods and computer-aided drug design (CADD) have become indispensable tools. tandfonline.comnih.gov Techniques such as molecular docking and molecular dynamics simulations are used to investigate the binding affinity and inhibitory potential of isoquinoline derivatives against specific biological targets, such as kinases or receptors. tandfonline.comnih.gov These in silico approaches allow for the rational design of new inhibitors and can predict drug-likeness and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds for synthesis and experimental testing. nih.govnih.gov Fragment-based drug discovery (FBDD) has also emerged as a powerful strategy, where small molecular fragments are screened and then merged or grown to create potent and selective inhibitors. researchoutreach.org

Modifications of the Isoquinoline Scaffold for Enhanced Bioactivity

The isoquinoline ring system is a versatile scaffold that allows for structural modifications at multiple positions to enhance biological activity. nih.gov The derivatization of natural isoquinoline alkaloids serves as a beneficial strategy not only for improving potency but also for enhancing the bioavailability or toxicity profile of the molecule. jrespharm.com Key modifications often target the C-1, C-3, C-4, and C-7 positions of the isoquinoline core.

Research has shown that substituents on the isoquinoline nucleus can significantly influence bioactivity. researchgate.net For example, studies on certain isoquinoline derivatives revealed that introducing different aryl groups at the C-3 position and varying substituents on these aryl rings could significantly affect antifungal activity. researchgate.net Similarly, modifications at the C-1 position, such as the introduction of aryl groups, have been explored to generate C-1 substituted isoquinolines with specific biological profiles. nih.gov The introduction of substituents at the C-4 position has also been a focus of SAR studies, indicating that the presence and position of groups like hydroxyls on a substituted phenyl ring can be crucial for activity. mdpi.com

Skeletal editing or ring system modifications represent a more advanced strategy. This can involve the incorporation of the isoquinoline framework into larger, more complex heterocyclic systems or the use of reactions that alter the core structure itself, such as nitrene insertion to convert indoles into isoquinolines. nih.gov These modifications can lead to novel chemical entities with significantly altered pharmacological properties.

The following table summarizes common modifications to the isoquinoline scaffold and their observed effects on bioactivity.

| Modification Site | Type of Modification | Example of Effect on Bioactivity | Reference(s) |

| C-1 | Aryl substitution | Generation of compounds with specific biological profiles. | nih.gov |

| C-3 | Aryl substitution | Significant influence on antifungal activity. | researchgate.net |

| C-4 | Phenyl group substitution | Introduction of hydroxyl groups at the meta-position was found to be crucial for antiproliferative activity. | mdpi.com |

| C-6 | Chlorine substitution | 6-chloro isoquinoline derivatives exhibit significant inhibitory activity against PDE4B and anti-inflammatory effects. | nih.gov |

| C-7 | Varied substituents | Substituents at this position can greatly affect enzyme inhibitory activity and cytotoxicity. | researchgate.net |

| Nitrogen Atom | Quarternization | Can lead to compounds with antibacterial activity. | researchgate.net |

| Scaffold | Skeletal Editing | Conversion of other ring systems (e.g., indoles) to isoquinolines to facilitate drug discovery. | nih.gov |

Impact of Chlorine Substitution and Hydroxyl Group on SAR

The specific substituents of 7-Chloroisoquinolin-1-ol, a chlorine atom at the C-7 position and a hydroxyl group at the C-1 position (which exists in tautomeric equilibrium with its isoquinolinone form), are critical determinants of its chemical properties and biological activity.

Chlorine Substitution: Halogenation is a key strategy in medicinal chemistry, and the introduction of a chlorine atom can profoundly impact a molecule's bioactivity. nih.gov The position of the halogen is crucial. For instance, in a series of quinoline-1,2,3-triazole-anilines, the presence of a chlorine atom at the C-7 position of the quinoline (B57606) ring was a common feature among compounds tested for antitubercular and anti-HIV activity. mdpi.com In other isoquinoline derivatives, the incorporation of a chlorine atom on a terminal phenyl ring led to a significant increase in both binding potency and functional activity against the CRTH2 receptor. jst.go.jp The electron-withdrawing nature of the chlorine atom can alter the electronic distribution of the isoquinoline ring system, influencing its ability to interact with biological targets. nih.gov Specifically, a chloro-substituent can decrease the pKa of nearby functional groups, which can affect the compound's ionization state at physiological pH and its binding interactions. nih.gov

Hydroxyl Group: The hydroxyl group at the C-1 position (isoquinolin-1-ol) is significant as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with target proteins. namiki-s.co.jp However, its presence also makes the molecule susceptible to metabolic processes. SAR studies on other heterocyclic systems have shown that the removal or modification of a crucial hydroxyl group can lead to a significant decrease or complete loss of biological activity. mdpi.comnih.gov For example, in a series of isoquinoline derivatives designed as antiproliferative agents, the removal of a hydroxyl group from the phenyl moiety at the C-4 position resulted in a sharp decline in activity, highlighting its importance for the observed biological effect. mdpi.com The interplay between the electron-withdrawing chlorine at C-7 and the C-1 hydroxyl group likely defines the unique physicochemical profile of this compound, influencing its target interactions and metabolic stability.

The following table presents findings on how halogen and hydroxyl substituents affect the activity of related heterocyclic compounds.

| Compound Series | Substituent Change | Observed Impact on Bioactivity | Reference(s) |

| Isoquinoline Derivatives | Removal of -OH group from C-4 phenyl substituent | Significantly decreased antiproliferative activity. | mdpi.com |

| Isoquinoline Derivatives | Introduction of -Cl to terminal phenyl ring | Increased binding potency and functional activity. | jst.go.jp |

| 8-Hydroxyquinolines | Introduction of -Cl at C-5 | Decreases pKa of both the hydroxyl group and the quinoline nitrogen. | nih.gov |

| Epothilone Analogues | Removal of C-7 hydroxyl group | Significant decrease in potency, suggesting a critical hydrogen bond is lost. | nih.gov |

| Quinoline Derivatives | Aniline group at C-4, alkoxy at C-7, cyano at C-3 | Important features for optimal anticancer activity. | nih.gov |

Bioisosteric Replacements in Isoquinoline-Based Drug Design

Bioisosterism, the strategy of substituting one chemical group with another that retains similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of medicinal chemistry. u-tokyo.ac.jpnih.gov This approach is widely used to optimize lead compounds by improving potency, selectivity, metabolic stability, or reducing toxicity. nih.gov For derivatives of this compound, bioisosteric replacements for the hydroxyl and chloro groups are key considerations.

Hydroxyl Group Bioisosteres: The hydroxyl group can be replaced by several other functional groups. u-tokyo.ac.jp A common replacement is fluorine. The fluorine atom is similar in size to a hydrogen atom but is highly electronegative. u-tokyo.ac.jp Replacing a hydroxyl group with fluorine can block sites of metabolic oxidation, a common issue with phenolic compounds, while potentially maintaining or altering binding interactions. chemrxiv.org Other classical bioisosteres for a hydroxyl group include the amino group (-NH2) and the thiol group (-SH). u-tokyo.ac.jp For example, the replacement of a hydroxyl group with an amino group in folic acid to create aminopterin (B17811) is a well-known example that led to a potent enzyme inhibitor. u-tokyo.ac.jp

Chlorine Bioisosteres: Halogens are often interchangeable. For example, replacing a chlorine atom with a fluorine atom in one study of isoquinoline derivatives led to enhanced activity. mdpi.com Other halogens like bromine can also be used. Non-classical bioisosteres for halogens can also be considered depending on the specific role the halogen plays in the parent molecule (e.g., steric bulk, electronic effects).

Scaffold Bioisosteres: Beyond individual functional groups, the entire isoquinoline scaffold can be considered a bioisostere for other heterocyclic systems like quinoline or quinazoline (B50416). rsc.orgresearchgate.net In one study, replacing a quinoline moiety with an isoquinoline resulted in significant improvements in cellular activity and selectivity for the HER2 kinase over EGFR. rsc.org This highlights that subtle changes in the arrangement of atoms within the core scaffold can have profound effects on the biological profile.

| Original Group | Bioisosteric Replacement | Rationale / Potential Effect | Reference(s) |

| Hydroxyl (-OH) | Fluorine (-F) | Similar size, blocks metabolic oxidation, alters electronics. | u-tokyo.ac.jpchemrxiv.org |

| Hydroxyl (-OH) | Amino (-NH2) | Similar size and hydrogen bonding capability. | u-tokyo.ac.jp |

| Hydroxyl (-OH) | Thiol (-SH) | Classical bioisostere, can alter pKa and binding. | u-tokyo.ac.jp |

| Chlorine (-Cl) | Fluorine (-F) | Can enhance activity through altered electronics and binding. | mdpi.com |

| Chlorine (-Cl) | Bromine (-Br) | Similar halogen, alters size and lipophilicity. | u-tokyo.ac.jp |

| Quinoline Scaffold | Isoquinoline Scaffold | Can improve kinase selectivity and cellular activity. | rsc.org |

Computational and Theoretical Investigations of 7 Chloroisoquinolin 1 Ol

Quantum Chemical Studies on Molecular Structure and Stability

Quantum chemical studies are fundamental in understanding the intrinsic properties of 7-Chloroisoquinolin-1-ol at the atomic level. These studies utilize sophisticated computational models to predict molecular geometry and stability.

The stability of a molecule can be assessed by analyzing the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com A large HOMO-LUMO energy gap is indicative of high chemical stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com Conversely, molecules with a small energy gap are generally more reactive. taylorandfrancis.com The HOMO energy level is associated with the molecule's ability to donate an electron, while the LUMO energy level reflects its ability to accept an electron. taylorandfrancis.com For related heterocyclic compounds, a significant energy gap has been shown to enhance molecular stability. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters

| Parameter | Description | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |

Chemical Reactivity Descriptors and Site Selectivity Prediction

Chemical reactivity descriptors derived from quantum chemical calculations help in predicting the reactive behavior and the specific sites within the molecule that are prone to electrophilic or nucleophilic attack.

Table 2: Global Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to charge transfer. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map illustrates the charge distribution within the molecule, with different colors representing varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are favorable for nucleophilic attack. researchgate.netdtic.mil For aromatic and heterocyclic compounds, the MEP can reveal the reactive behavior of different parts of the molecule, including the effects of substituents on the electron density distribution. researchgate.netdtic.mil

Nonlinear Optical (NLO) Properties Prediction

Nonlinear optical (NLO) materials are of great interest due to their potential applications in optical technologies. jhuapl.edu Computational methods can be used to predict the NLO properties of molecules. The first hyperpolarizability (β) is a key indicator of a molecule's NLO activity. A large value of the first hyperpolarizability suggests that the molecule may exhibit significant NLO properties. researchgate.net For organic molecules, the presence of electron-donating and electron-accepting groups can enhance the NLO response. researchgate.net Theoretical calculations of NLO properties provide a basis for designing new materials with desired optical characteristics. dtic.mil

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

AI-Driven Drug Discovery and Target Identification Platforms

These AI engines would assess the structural features of this compound and compare them against vast libraries of known bioactive molecules and their corresponding targets. By identifying structural similarities and potential binding motifs, the AI can generate a ranked list of probable protein targets. This process significantly narrows down the experimental validation workload.

Illustrative Data Table: Predicted Biological Targets for this compound by an AI Target Discovery Engine

| Predicted Target | Gene Name | Confidence Score | Rationale |

| Mitogen-activated protein kinase 14 | MAPK14 | 0.92 | High structural similarity to known p38 MAPK inhibitors. |

| Cyclin-dependent kinase 2 | CDK2 | 0.85 | Shared pharmacophoric features with established CDK2 binders. |

| Tyrosine-protein kinase ABL1 | ABL1 | 0.78 | Docking simulations indicate favorable binding energy in the ATP-binding pocket. |

| Phosphoinositide 3-kinase catalytic subunit gamma | PIK3CG | 0.71 | Similarity to other isoquinoline-based PI3K inhibitors. |

In the context of this compound, AI could be employed to generate derivatives with improved potency and reduced off-target effects. By analyzing the three-dimensional structure of the target protein's binding site, AI algorithms can suggest modifications to the this compound scaffold that would maximize its interaction with key amino acid residues. frontiersin.org This structure-based design approach accelerates the hit-to-lead and lead optimization phases of drug discovery. rsc.org

| Derivative ID | Modification | Predicted IC50 (nM) | Predicted Selectivity vs. MAPK1 |

| 7-CIQ-001 | Addition of a morpholine (B109124) ring at position 4 | 15 | 150-fold |

| 7-CIQ-002 | Substitution of chlorine with a trifluoromethyl group | 25 | 120-fold |

| 7-CIQ-003 | Introduction of a cyclopropylamine (B47189) at position 3 | 32 | 100-fold |

| 7-CIQ-004 | Phenyl ring addition at the nitrogen atom | 45 | 80-fold |

Before a drug candidate can be tested in humans, its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the body—must be thoroughly evaluated. nih.gov AI and machine learning models can predict these ADME properties based on a compound's chemical structure, thereby reducing the need for extensive and costly preclinical animal studies. nih.govfrontiersin.org

| Property | Predicted Value | Method |

| Oral Bioavailability (%) | 45 | Deep Learning Regression |

| Blood-Brain Barrier Permeability | Low | Support Vector Machine Classification |

| Metabolic Stability (t½ in human liver microsomes, min) | 35 | Random Forest Regression |

| Aqueous Solubility (logS) | -3.5 | Graph Convolutional Network |

Patent Landscape and Commercial Significance

Review of Patents Involving 7-Chloroisoquinolin-1-ol and Its Derivatives

The patent landscape for this compound and its derivatives is primarily situated within the broader field of heterocyclic compounds for pharmaceutical applications. While patents may not always explicitly name this compound as a starting material, the core structure is a recurring motif in compounds developed for a range of therapeutic areas. A review of the patent literature indicates a significant interest in isoquinoline (B145761) and quinazoline (B50416) derivatives for the development of novel kinase inhibitors and anti-cancer agents.

Patents in this domain often claim a genus of compounds characterized by a core heterocyclic structure, such as quinazoline or isoquinoline, with various substituents at different positions. The synthesis of these compounds frequently involves the use of halogenated precursors, which serve as versatile handles for introducing molecular diversity through cross-coupling reactions. For instance, the chlorine atom at the 7-position of this compound offers a reactive site for the introduction of various functional groups, allowing for the fine-tuning of the molecule's biological activity.

A notable area of patent activity is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anti-cancer drugs. nih.gov While specific patents explicitly citing this compound as a direct precursor for PARP inhibitors are not prevalent in general searches, the isoquinolinone scaffold is a key structural feature of several known PARP inhibitors. The synthesis of these inhibitors often relies on the construction of the isoquinolinone core, for which this compound can be a valuable intermediate.

Furthermore, patents related to kinase inhibitors frequently feature the quinazoline and isoquinoline skeletons. google.comgoogle.comed.ac.uk These patents describe synthetic routes that could potentially utilize this compound or its close derivatives to generate libraries of compounds for screening against various protein kinases. The versatility of the chloro- and hydroxyl- functionalities allows for the creation of a wide array of derivatives, increasing the probability of identifying potent and selective inhibitors.

The following table provides a conceptual overview of the types of patents where this compound or its derivatives could be relevant, based on the prevalence of the core isoquinoline scaffold.

| Patent Area | Therapeutic Target | Potential Role of this compound | Representative Patent Scaffolds |

| Oncology | Kinase Inhibitors | Building block for the synthesis of substituted isoquinoline and quinazoline derivatives. | Quinazoline, Isoquinoline |

| Oncology | PARP Inhibitors | Intermediate for the construction of the core isoquinolinone structure. | Isoquinolinone |

| Neurodegenerative Diseases | Cholinesterase Inhibitors | Precursor for creating derivatives with potential neuroprotective activity. mdpi.com | 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one |

Chemical-Disease and Chemical-Gene Co-Occurrences in Patents

However, based on the broader context of patents involving isoquinoline and quinazoline derivatives, it is possible to infer likely associations. For instance, given the significant patent activity around kinase inhibitors, it is probable that derivatives of this compound are associated with various cancers in patent documents. Similarly, the genes encoding the targeted kinases would likely co-occur with these chemical entities.

The table below illustrates hypothetical examples of such co-occurrences, based on the known targets of isoquinoline-based inhibitors.

| Chemical Class | Potential Disease Association (in patents) | Potential Gene/Protein Target Association (in patents) |

| Isoquinoline Derivatives | Breast Cancer, Ovarian Cancer | PARP1, PARP2 |

| Quinazoline Derivatives | Lung Cancer, Pancreatic Cancer | EGFR, VEGFR |

| Isoquinoline Alkaloids | Alzheimer's Disease, Parkinson's Disease | CHRM1, ACHE |

It is important to note that this table is illustrative and based on the general patent landscape for the broader chemical class. A definitive analysis of the chemical-disease and chemical-gene co-occurrences for this compound would necessitate a dedicated and deep analysis of patent databases.

This compound as a Key Intermediate in Pharmaceutical Development

The utility of this compound as a key intermediate in pharmaceutical development stems from its bifunctional nature. The presence of a reactive chlorine atom and a hydroxyl group on the isoquinoline scaffold provides medicinal chemists with a versatile platform for the synthesis of complex molecules. The isoquinoline nucleus itself is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.

The chlorine atom at the 7-position can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of a diverse range of substituents. This is crucial in the drug discovery process, where the systematic modification of a lead compound's structure is necessary to optimize its potency, selectivity, and pharmacokinetic properties.

The hydroxyl group at the 1-position can be functionalized in various ways, such as through etherification or esterification, to further modify the molecule's properties. It can also influence the electronic properties of the isoquinoline ring system, thereby affecting its interaction with biological targets.

While it is challenging to pinpoint a specific marketed drug for which this compound is a publicly disclosed starting material, its value as a building block is evident from the numerous patents and research articles describing the synthesis of biologically active isoquinoline derivatives. google.com Pharmaceutical companies often utilize such intermediates to generate compound libraries for high-throughput screening campaigns. The commercial availability of this compound facilitates its use in both academic and industrial drug discovery efforts.

Role in Specialty Chemical Synthesis

Beyond its applications in the pharmaceutical industry, this compound and its derivatives have potential utility in the synthesis of specialty chemicals, particularly in the field of materials science. The isoquinoline core, with its extended π-electron system, is an attractive scaffold for the development of functional organic materials.

One area of interest is in the field of organic light-emitting diodes (OLEDs). The patent literature describes the use of quinoxaline (B1680401) and other nitrogen-containing heterocyclic derivatives as materials for various layers within an OLED device, such as the electron transporting layer or the emissive layer. google.comgoogle.com The introduction of a halogen atom, such as chlorine, can influence the electronic properties and thermal stability of these materials. While patents may not specifically name this compound, the general principles of OLED material design suggest that derivatives of this compound could be synthesized and evaluated for their electroluminescent properties.

The reactivity of the chlorine atom allows for the attachment of other aromatic or heteroaromatic groups, leading to the creation of larger, more conjugated systems with tailored optical and electronic properties. The hydroxyl group can also be used to tune the material's solubility and film-forming characteristics, which are important considerations for device fabrication.

Furthermore, the fluorescent properties of some isoquinoline derivatives make them potential candidates for use as fluorescent probes or sensors in various chemical and biological applications. The ability to functionalize the this compound scaffold allows for the incorporation of specific recognition elements or environmentally sensitive groups.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and versatile synthetic routes to access 7-Chloroisoquinolin-1-ol and its derivatives is paramount for facilitating comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on moving beyond traditional isoquinoline (B145761) syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, towards more innovative and sustainable catalytic systems.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the construction of complex molecular architectures. nih.govnih.gov Future investigations could explore the application of catalysts based on rhodium, ruthenium, or palladium to forge the isoquinoline core of this compound analogs from readily available starting materials. wikipedia.orgijcrr.com The use of more abundant and less toxic 3d-transition metals like cobalt, nickel, and copper is also a promising avenue for developing greener and more cost-effective synthetic protocols. nih.gov

Furthermore, modern synthetic strategies such as the Heck-aza-Michael strategy could be adapted for the stereoselective synthesis of complex derivatives. wisdomlib.org The exploration of photoredox catalysis also presents an opportunity for the development of novel, light-driven reactions under mild conditions.

A comparative overview of traditional and modern synthetic approaches is presented in Table 1.

| Synthetic Strategy | Catalyst/Reagent Examples | Key Advantages | Potential Application for this compound Analogs |

| Traditional Methods | Bischler-Napieralski (e.g., POCl₃), Pictet-Spengler (acid-catalyzed) | Well-established, reliable for certain substrates | Synthesis of basic scaffolds |

| Transition-Metal Catalysis | Pd, Rh, Ru, Co, Ni, Cu complexes | High efficiency, broad substrate scope, atom economy | Direct C-H functionalization to introduce diverse substituents |

| Heck-aza-Michael Strategy | Palladium catalysts | Construction of complex polycyclic systems | Synthesis of conformationally constrained derivatives |

| Photoredox Catalysis | Ruthenium or Iridium photocatalysts | Mild reaction conditions, use of visible light | Green synthesis of novel derivatives |

Advanced Mechanistic Elucidation of Biological Interactions

A deep understanding of how this compound and its derivatives interact with their biological targets at a molecular level is crucial for rational drug design. Future research in this area will necessitate the use of a suite of advanced biophysical and computational techniques to dissect these interactions.

Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide quantitative data on the binding affinity, thermodynamics, and stoichiometry of ligand-protein interactions. nih.govbegellhouse.com These methods are essential for validating direct engagement with a putative target and for understanding the driving forces behind molecular recognition.

For isoquinoline derivatives that act as enzyme inhibitors, detailed kinetic studies are required to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). wikipedia.orgijcrr.comamerigoscientific.com Cryo-electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the compound bound to its target, revealing key intermolecular interactions that can be exploited for further optimization. wisdomlib.org

Computational approaches, including molecular docking and molecular dynamics (MD) simulations, will play a vital role in predicting binding modes and estimating binding free energies. These in silico methods can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

High-Throughput Screening and Lead Optimization of Derivatives

To explore the therapeutic potential of the this compound scaffold, the generation and screening of a diverse chemical library of its derivatives are essential. High-throughput screening (HTS) technologies enable the rapid evaluation of thousands of compounds against a specific biological target or in a phenotypic assay. mdpi.comresearchgate.net

The development of robust and miniaturized assays is a prerequisite for successful HTS campaigns. These assays should be sensitive, reproducible, and amenable to automation. Following a primary HTS campaign, "hit" compounds will need to be validated and triaged to eliminate false positives.

Lead optimization is a critical subsequent step where initial hits are chemically modified to improve their potency, selectivity, and pharmacokinetic properties. drugbank.com This iterative process relies heavily on the generation of SAR data. nih.govwisdomlib.org The synthesis of focused libraries around the this compound core will allow for systematic exploration of the effects of different substituents on biological activity. Key optimization strategies include modifying the scaffold to enhance target binding, improve metabolic stability, and increase solubility and cell permeability.

Integration of Artificial Intelligence and Machine Learning in Isoquinoline Research

The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize many aspects of drug discovery, and isoquinoline research is no exception. begellhouse.commdpi.comrsc.org These computational tools can be leveraged to analyze large datasets, identify complex patterns, and make predictions that can guide experimental work.

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established ML technique that can be used to build predictive models of the biological activity of isoquinoline derivatives based on their chemical structures. nih.govwisdomlib.org These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis. wikipedia.org

More advanced deep learning approaches can be employed for de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov AI can also be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to identify potential liabilities early in the drug discovery process.

The integration of AI and ML into a closed-loop discovery cycle, where computational predictions guide experiments and the resulting data is used to refine the models, has the potential to significantly accelerate the identification of potent and safe drug candidates based on the this compound scaffold.

Clinical Translation Potential of this compound Based Therapeutics

The ultimate goal of research into this compound and its derivatives is their translation into clinically effective therapeutics. The isoquinoline scaffold is present in a number of approved drugs and clinical candidates, highlighting its therapeutic relevance. wikipedia.orgnih.gov These compounds have been investigated for a wide range of diseases, including cancer, cardiovascular diseases, and infectious diseases. ijcrr.comwisdomlib.org

The clinical translation potential of a this compound-based therapeutic will depend on a number of factors, including its efficacy and safety profile in preclinical models, its pharmacokinetic and pharmacodynamic properties, and a clear understanding of its mechanism of action. Rigorous preclinical studies will be necessary to establish a strong scientific rationale for advancing a lead candidate into clinical trials.

Natural isoquinoline alkaloids, such as berberine and morphine, have a long history of medicinal use and have provided valuable insights into the pharmacological potential of this class of compounds. nih.gov The development of synthetic derivatives like those based on this compound allows for the fine-tuning of pharmacological properties to optimize therapeutic outcomes.

The journey from a promising lead compound to an approved drug is long and challenging, but the diverse biological activities associated with the isoquinoline scaffold provide a strong foundation for the future development of novel therapeutics derived from this compound.

A summary of some isoquinoline-based drugs and their therapeutic applications is provided in Table 2.

| Drug | Therapeutic Class | Mechanism of Action (if known) | Status |

| Papaverine | Vasodilator | Phosphodiesterase 10A inhibitor | Approved |

| Saquinavir | Antiretroviral | HIV protease inhibitor | Approved |

| Quinapril | Antihypertensive | ACE inhibitor | Approved |

| Debrisoquine | Antihypertensive | Adrenergic neuron blocker | Approved |

| Trabectedin | Anticancer | DNA binding agent | Approved |

| Fasudil | Vasodilator | Rho-kinase inhibitor | Approved (in Japan and China) |

常见问题